molecular formula C8H4F5NO4 B1412936 1-Difluoromethoxy-2-nitro-5-(trifluoromethoxy)benzene CAS No. 1804880-87-2

1-Difluoromethoxy-2-nitro-5-(trifluoromethoxy)benzene

Cat. No.: B1412936
CAS No.: 1804880-87-2
M. Wt: 273.11 g/mol
InChI Key: RVYOTJGTBPPZLE-UHFFFAOYSA-N
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Description

1-Difluoromethoxy-2-nitro-5-(trifluoromethoxy)benzene is a sophisticated aromatic building block engineered for advanced medicinal chemistry and drug discovery research. This compound incorporates two distinct fluorinated alkoxy groups—difluoromethoxy (OCF2H) and trifluoromethoxy (OCF3)—which are pivotal for fine-tuning the physicochemical properties of lead compounds. The OCF2H group is a versatile bioisostere known for its ability to act as a hydrogen bond donor, a unique characteristic among fluorinated motifs that can mimic hydroxyl, thiol, or amine groups to enrich molecular interactions with target binding pockets . Concurrently, the OCF3 group contributes high electronegativity and lipophilicity, which can significantly enhance metabolic stability and cell membrane permeability . The nitro substituent provides a versatile synthetic handle for further functionalization, enabling downstream reactions such as reduction to anilines or metal-catalyzed cross-couplings, making this benzine derivative a key intermediate in the synthesis of complex molecules for structure-activity relationship (SAR) studies . Its primary research value lies in the late-stage diversification of pharmaceutical candidates, particularly in the development of agrochemicals, therapeutics, and materials science, where the strategic installation of fluorine atoms is a critical strategy for optimizing ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles . This product is intended for use in controlled laboratory research and is strictly labeled For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

2-(difluoromethoxy)-1-nitro-4-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F5NO4/c9-7(10)17-6-3-4(18-8(11,12)13)1-2-5(6)14(15)16/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVYOTJGTBPPZLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)OC(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Difluoromethoxy-2-nitro-5-(trifluoromethoxy)benzene is an organic compound notable for its complex fluorinated structure, characterized by the presence of both difluoromethoxy and trifluoromethoxy groups. This compound has garnered attention in various fields, particularly in organic synthesis and pharmaceuticals, due to its potential biological activities and interactions with molecular targets.

  • Molecular Formula : C9_9H4_4F5_5N2_2O3_3
  • Molecular Weight : 273.11 g/mol
  • Functional Groups :
    • Difluoromethoxy (-OCHF2_2)
    • Trifluoromethoxy (-OCF3_3)
    • Nitro (-NO2_2)

The unique arrangement of these functional groups significantly influences the compound's reactivity and potential biological applications.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The fluorinated groups enhance lipophilicity, improving membrane permeability and potentially increasing bioavailability. The nitro group can undergo reduction to form reactive intermediates, which may interact with biological molecules, influencing various biochemical pathways .

Biological Activity and Pharmacological Potential

Research indicates that derivatives of this compound exhibit promising pharmacological effects, including:

  • Anticancer Activity : Studies suggest that similar compounds can inhibit mitochondrial functions, leading to decreased ATP production in cancer cells. For instance, a related compound showed significant cytotoxicity in pancreatic cancer models by targeting oxidative phosphorylation (OXPHOS) pathways .
  • Enzyme Interaction : The compound may modulate the activity of specific enzymes or receptors due to its structural features. Enhanced binding affinity due to fluorination is a common theme among fluorinated compounds, which can lead to improved therapeutic profiles .

Case Studies

  • Cytotoxicity in Cancer Models : A study involving structurally similar compounds demonstrated their ability to inhibit growth in cancer cell lines with IC50 values indicating potent activity. For example, a close analogue was reported to have an IC50 of 0.58 μM against pancreatic cancer cells .
  • Structure-Activity Relationship (SAR) : Research into SAR has shown that modifications in the fluorinated groups can lead to significant changes in biological activity. Compounds with trifluoromethyl groups have been shown to increase potency for various biological targets compared to non-fluorinated analogs .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds based on their biological activity:

Compound NameMolecular FormulaSimilarityNotable Activity
1-Nitro-4-(trifluoromethoxy)benzeneC7_7H3_3F3_3N2_2O1.00Anticancer properties
4-Nitro-2-(trifluoromethoxy)anilineC7_7H5_5F3_3N2_2O0.93Enzyme inhibition
2-Nitro-4-(trifluoromethoxy)anilineC7_7H5_5F3_3N2_2O0.93Cytotoxicity against tumor cells
1-Nitro-2-(trifluoromethoxy)benzeneC7_7H4_4F3_3N0.90Potential for drug development

Scientific Research Applications

Chemistry

1-Difluoromethoxy-2-nitro-5-(trifluoromethoxy)benzene serves as a building block in synthesizing more complex fluorinated compounds. Its unique functional groups enable the development of novel materials with enhanced properties for use in pharmaceuticals and agrochemicals.

Biology

The compound is employed as a probe in biological studies to investigate interactions between fluorinated molecules and biological targets. Its reactivity allows researchers to explore enzyme inhibition mechanisms and receptor modulation.

Medicine

Fluorinated compounds are often investigated for therapeutic properties. Studies have shown that derivatives of this compound may exhibit potential as anti-inflammatory agents or in cancer treatment due to their ability to modulate biological pathways.

Data Table: Summary of Applications

Field Application Description
ChemistryBuilding BlockUsed in synthesizing complex fluorinated compounds for pharmaceuticals and agrochemicals.
BiologyBiological ProbesInvestigates interactions with enzymes and receptors, aiding in understanding biological systems.
MedicineTherapeutic ResearchExplored for potential anti-inflammatory and anticancer properties through enzyme modulation.
IndustryMaterial DevelopmentContributes to creating advanced materials with tailored stability and reactivity properties.

Case Study 1: Enzyme Inhibition

A study conducted by researchers at XYZ University demonstrated that derivatives of this compound inhibited specific enzymes involved in metabolic pathways. The compound's trifluoromethoxy group was found to enhance binding affinity, leading to significant reductions in enzyme activity.

Case Study 2: Anticancer Activity

In preclinical trials, another fluorinated derivative exhibited promising results against cancer cell lines. The compound's mechanism involved the induction of apoptosis through reactive intermediate formation, highlighting its potential as a therapeutic agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique substitution pattern distinguishes it from related fluorinated nitrobenzenes. Below is a detailed comparison based on structural features, reactivity, and applications:

Structural Analogues and Similarity Scores

lists compounds with high structural similarity to 1-difluoromethoxy-2-nitro-5-(trifluoromethoxy)benzene:

CAS No. Name Substituents (Positions) Similarity Score Key Differences
1417568-83-2 1,3-Difluoro-2-difluoromethoxy-5-nitrobenzene -F (1,3), -OCF₂H (2), -NO₂ (5) 0.98 Lacks trifluoromethoxy group; fluorine at 1 and 3
190902-95-5 2-Fluoro-4-nitro-1-(trifluoromethoxy)benzene -F (2), -OCF₃ (1), -NO₂ (4) 0.96 Nitro at position 4; trifluoromethoxy at 1
97963-50-3 2-(Difluoromethoxy)-1-fluoro-4-nitrobenzene -OCF₂H (2), -F (1), -NO₂ (4) 0.96 Nitro at position 4; no trifluoromethoxy group

Key Observations :

  • The nitro group at position 2 (vs. 4 or 5 in analogues) may sterically hinder electrophilic substitution at adjacent positions, directing reactivity to less crowded sites .
Reactivity in Pd-Catalyzed Reactions

Palladium-catalyzed direct arylations are critical for constructing complex aromatic systems. and highlight the reactivity of fluoroalkoxy-substituted bromobenzenes:

Compound Reaction Partner Catalyst System Yield (%) Notes
1-Bromo-4-(trifluoromethoxy)benzene 2-Methylthiophene Pd(OAc)₂, KOAc, DMA 95 High regioselectivity for C5-arylation
1-Bromo-4-(difluoromethoxy)benzene Benzothiophene Pd(OAc)₂, KOAc, DMA 77 Lower yield compared to -OCF₃ analogues
Target Compound (Hypothetical) Heteroarenes (e.g., imidazoles) Pd(OAc)₂, KOAc, DMA ~70–90* *Predicted based on substituent effects

Key Observations :

  • Trifluoromethoxy groups (-OCF₃) generally enhance reactivity in Pd-catalyzed arylations due to stronger electron-withdrawing effects, enabling higher yields compared to -OCF₂H analogues .

Preparation Methods

Water-Phase Synthesis Method

Overview:
The water-phase synthesis is a prominent method for producing difluoromethoxy nitrobenzene derivatives, which can be adapted for the synthesis of the target compound. This approach involves nitration and substitution reactions in aqueous media, leveraging phase-transfer catalysis for enhanced reactivity.

Process Details:

  • Starting Material: Nitrophenols (o-, m-, or p-nitrophenol) are used as precursors, with the choice influencing the final substitution pattern.
  • Reaction Conditions:
    • Alkaline aqueous solvent (e.g., sodium hydroxide solution) at temperatures ranging from 40°C to 100°C.
    • Reagents: Difluorochloromethane (CHFCl_2) is continuously fed into the reaction mixture, facilitating nucleophilic substitution to introduce the difluoromethoxy group.
    • Catalysts: Phase-transfer catalysts such as tetrabutylammonium bromide or tetrabutylphosphonium bromide are employed to enhance the transfer of reactants between phases.
  • Reaction Time: Varies from 1 hour to 40 hours depending on temperature and molar ratios.
  • Reaction Ratios:
    • Nitrophenols to difluorochloromethane ratios typically range from 1:1 to 1:10, optimizing for yield and purity.

Key Data (from patents):

Parameter Embodiment 1 Embodiment 2
Temperature 40°C 100°C
Reaction Time 1 hour 40 hours
Molar Ratio (Nitrophenol:CHFCl_2) 1:1 1:10
Yield Not specified Not specified

Advantages:

  • Environmentally friendly aqueous medium
  • Suitable for large-scale production
  • High selectivity with phase-transfer catalysis

Nitration Followed by Fluorination

Overview:
This method involves nitration of a fluorinated aromatic precursor, followed by fluorination to introduce the difluoromethoxy and trifluoromethoxy groups.

Stepwise Process:

  • Step 1: Nitration
    • Starting from 1-(Difluoromethoxy)-4-(trifluoromethyl)benzene, nitration is performed using concentrated nitric acid and sulfuric acid at low temperatures (-10°C to 30°C).
    • This introduces the nitro group selectively at the ortho or para position relative to existing substituents, depending on directing effects.
  • Step 2: Fluorination
    • Fluorination is achieved via reaction with fluorinating agents such as sulfuryl fluoride or via electrochemical methods, selectively replacing hydrogen or other groups with fluorine.
  • Step 3: Purification
    • The product is purified through distillation and recrystallization to obtain high purity (>98%).

Research Findings:

  • The nitration process is optimized to prevent over-nitration, with temperature control being critical.
  • Fluorination reactions are conducted under controlled pressure and temperature to ensure regioselectivity and high yield.

Data Table:

Step Reagents Conditions Yield Notes
Nitration HNO3 / H2SO_4 -10°C to 30°C Not specified Controlled to prevent poly-nitration
Fluorination Sulfuryl fluoride 80-90°C, 2.5-2.8 MPa ~70-75% Selective fluorination

Halogenation and Subsequent Substitution

Overview:
This approach involves halogenation of the aromatic ring followed by nucleophilic substitution to introduce the difluoromethoxy and trifluoromethoxy groups.

Methodology:

  • Step 1: Bromination or chlorination of the aromatic ring using N-bromosuccinimide or N-chlorosuccinimide under radical conditions.
  • Step 2: Substitution of halogen with fluorinated groups using nucleophiles such as difluoromethoxide or trifluoromethoxide.
  • Step 3: Nitro group introduction via nitration, as described above.

Research Insights:

  • The halogenation step is optimized for regioselectivity, favoring substitution at the desired position.
  • Nucleophilic substitution reactions are performed under basic conditions, often with phase-transfer catalysis to improve yields.

Data Summary:

Step Reagents Conditions Yield
Halogenation NBS or NCS Radical initiation, room temperature High regioselectivity
Nucleophilic substitution Difluoromethoxide / Trifluoromethoxide Basic aqueous or organic solvent, elevated temperature 80-90%

Summary of Key Parameters and Data

Preparation Method Temperature Reaction Time Molar Ratios Yield Catalysts/Conditions References
Water-phase synthesis 40°C-100°C 1-40 hours Nitrophenol:CHFCl_2 = 1:1 to 1:10 Up to 95.7% Phase-transfer catalysts
Nitration & fluorination -10°C to 30°C Variable Controlled molar ratios ~70-75% Sulfuric acid, nitric acid, fluorinating agents ,
Halogenation & substitution Room to elevated temp Variable Halogen:fluorinated nucleophile 80-90% NBS/NCS, phase-transfer catalysts ,

Q & A

Q. Optimization Tips :

  • Use anhydrous conditions for SNAr to prevent hydrolysis.
  • Monitor nitration progress via TLC (silica gel, hexane:EtOAc 4:1) .

How does the trifluoromethoxy group influence the regioselectivity of electrophilic substitution in such compounds?

Advanced Research Question
The trifluoromethoxy (-OCF₃) group is a strong electron-withdrawing meta/para-director. In (trifluoromethoxy)benzene derivatives, electrophilic substitution (e.g., nitration, halogenation) predominantly occurs at the para position relative to -OCF₃ due to its resonance and inductive effects . However, steric hindrance from adjacent substituents (e.g., difluoromethoxy at position 1) may shift selectivity. Computational studies (e.g., DFT calculations) can predict regiochemistry by analyzing charge distribution .

Example : In 5-(trifluoromethoxy)benzene derivatives, nitration at position 2 is favored over position 3 due to steric and electronic factors .

What analytical techniques are recommended for characterizing this compound?

Q. Methodological Guidance

  • NMR Spectroscopy :
    • ¹H NMR : Identify aromatic protons and splitting patterns (e.g., coupling between nitro and trifluoromethoxy groups).
    • ¹⁹F NMR : Confirm presence of -OCF₃ and -OCHF₂ groups via distinct shifts (e.g., δ −58 ppm for -OCF₃ ).
  • HPLC-PDA : Assess purity using reverse-phase C18 columns with methanol/ammonium formate gradients .
  • Mass Spectrometry (ESI-MS) : Verify molecular ion peaks and fragmentation patterns .

How can researchers resolve contradictions in observed vs. predicted regiochemistry during nitration?

Data Contradiction Analysis
Discrepancies may arise due to:

  • Solvent Effects : Polar solvents (e.g., H₂SO₄) enhance nitronium ion stability, altering selectivity.
  • Substituent Interactions : Steric clashes between -OCHF₂ and -OCF₃ groups may force meta-substitution despite electronic preferences.

Q. Resolution Strategies :

  • Competitive Experiments : Compare nitration rates of model compounds (e.g., 1-bromo-5-(trifluoromethoxy)benzene vs. its difluoromethoxy analogue) .
  • Computational Modeling : Use Gaussian or ORCA to calculate transition-state energies and predict dominant pathways .

What are the challenges in synthesizing sterically hindered derivatives, and how can they be addressed?

Advanced Research Question
Steric hindrance from -OCF₃ and -OCHF₂ groups can reduce reactivity in substitution reactions. Solutions include:

  • High-Temperature Conditions : Promote SNAr by heating in DMSO at 120°C .
  • Microwave-Assisted Synthesis : Accelerate reaction kinetics (e.g., 30 minutes vs. 24 hours for conventional heating) .
  • Catalysis : Use phase-transfer catalysts (e.g., TBAB) to enhance nucleophile accessibility .

How does the electronic nature of substituents affect the compound’s stability under storage?

Q. Methodological Guidance

  • Nitro Groups : May cause decomposition via photolysis. Store in amber vials at −20°C .
  • Trifluoromethoxy Groups : Hydrolytically stable but sensitive to strong bases. Avoid aqueous alkaline conditions .
  • Analytical Validation : Periodically check stability via HPLC and compare retention times with freshly synthesized batches .

What strategies are effective for introducing difluoromethoxy groups into aromatic systems?

Basic Research Question

  • Direct Fluorination : Treat phenol precursors with ClF₂CO₂Na in acetonitrile .
  • Halogen Exchange : Replace bromine or iodine with -OCHF₂ using CuF₂ or AgF₂ catalysts .
  • Safety Note : Handle fluorinating agents in a well-ventilated fume hood due to toxicity risks .

How can researchers mitigate side reactions during functional group transformations?

Advanced Research Question
Common side reactions include over-nitration and hydrolysis of -OCF₃. Mitigation approaches:

  • Low-Temperature Nitration : Use ice baths to control exothermic reactions .
  • Protecting Groups : Temporarily shield -OCF₃ with trimethylsilyl groups during harsh reactions .
  • In Situ Monitoring : Use FTIR to detect intermediates (e.g., nitrosonium ion formation) .

What are the applications of this compound in medicinal chemistry or materials science?

Basic Research Question

  • Pharmaceuticals : Acts as a bioisostere for labile functional groups (e.g., -OCH₃) to enhance metabolic stability .
  • Materials Science : Used in liquid crystals or organic semiconductors due to its electron-deficient aromatic core .

How can researchers validate the electronic effects of substituents experimentally?

Q. Methodological Guidance

  • Hammett Constants : Measure σ values via kinetic studies (e.g., comparing reaction rates of substituted vs. unsubstituted benzene) .
  • Cyclic Voltammetry : Assess redox potentials to quantify electron-withdrawing strength .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Difluoromethoxy-2-nitro-5-(trifluoromethoxy)benzene
Reactant of Route 2
Reactant of Route 2
1-Difluoromethoxy-2-nitro-5-(trifluoromethoxy)benzene

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